Hemulcholic acid

Description

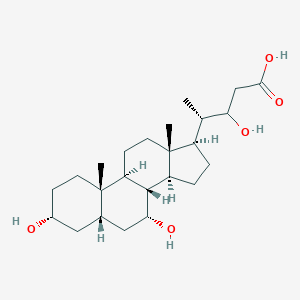

Hemulcholic acid (CAS 14959-83-2) is a trihydroxy bile acid derivative with the molecular formula C₂₄H₄₀O₅ and a molecular weight of 408.57 g/mol. Its systematic name is (3α,5β,7α,22S)-3,7,22-trihydroxycholan-24-oic acid, reflecting its stereospecific hydroxyl groups at positions 3, 7, and 22 on the cholanic acid backbone. Key physicochemical properties include 4 hydrogen bond donors, 5 hydrogen bond acceptors, a calculated logP (hydrophobicity) of 3.9, and a topological polar surface area of 98 Ų .

Properties

CAS No. |

14959-83-2 |

|---|---|

Molecular Formula |

C27H36O3 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

(4S)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18-,19?,20+,22-,23-,24+/m0/s1 |

InChI Key |

IPSHXEXQGICLQN-KRRBZGEWSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(CC(=O)O)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O |

Synonyms |

3 alpha, 7 alpha, 22-trihydroxy-5 beta-cholan-24-oic acid haemulcholic acid hemulcholic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Stereochemical Resolution

The epimeric mixture of (22R)- and (22S)-hemulcholic acids is resolved using silica gel column chromatography . The (22S)-epimer is identified as the naturally occurring form through:

-

Horeau’s Method : A chemical resolution technique that differentiates enantiomers based on reaction kinetics with chiral auxiliaries .

-

13C-NMR Spectroscopy : Distinct chemical shifts for C22 in the (22S)-epimer (δ ≈ 72 ppm) versus the (22R)-epimer (δ ≈ 69 ppm) confirm stereochemical assignment .

Structural Confirmation

Hemulcholic acid’s structure is validated through comparative analysis with synthetic standards:

-

Chromatographic Retention Times : Natural and synthetic (22S)-hemulcholic acid exhibit identical retention times in HPLC .

-

Mass Spectrometry : Molecular ion peaks at m/z 436.3 ([M+H]⁺) and fragmentation patterns match theoretical predictions .

Biological Significance

This compound is the major bile component in select fish species, facilitating lipid digestion. Its stereospecificity at C22 is critical for interactions with bile acid receptors, influencing emulsification efficiency .

Comparative Reactivity

Unlike mammalian bile acids, this compound’s additional hydroxyl group at C22 enhances its polarity, altering:

Comparison with Similar Compounds

Comparison with Similar Compounds

Hemulcholic acid belongs to the bile acid family, which plays critical roles in lipid digestion, cholesterol homeostasis, and cellular signaling. Below is a detailed comparison with structurally and functionally related bile acids:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Key Differences and Implications

For example, cholic acid’s 12α-hydroxyl group enhances its role in cholesterol metabolism, while this compound’s 22S-hydroxyl may confer unique pharmacokinetic properties . The 7α-hydroxyl group in this compound and chenodeoxycholic acid contrasts with the 7β-hydroxyl in ursodeoxycholic acid, which reduces cytotoxicity and improves therapeutic utility in liver diseases.

Lipophilicity (logP) :

- This compound’s higher logP (3.9 ) compared to cholic acid (~1.9) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This property could influence its distribution in biological systems or therapeutic applications.

Biological Activity: Unlike cholic acid, which activates the farnesoid X receptor (FXR) to regulate bile acid synthesis, this compound’s receptor affinity remains uncharacterized. Chenodeoxycholic and ursodeoxycholic acids are clinically used for gallstone dissolution and cholestasis, respectively. This compound’s efficacy in these roles is untested but warrants investigation due to its structural similarity.

Stereochemical Effects :

- The 22S configuration in this compound introduces stereochemical complexity absent in other bile acids. This could affect enzymatic processing (e.g., conjugation with taurine/glycine) or transport by bile acid transporters like ASBT .

Research Findings and Gaps

- Structural Studies: Computational modeling of this compound’s 3D structure predicts strong hydrogen-bonding capacity due to its four donors, which may stabilize interactions with nuclear receptors or transporters .

- Metabolic Pathways : Unlike cholic acid, which undergoes 7α-dehydroxylation by gut microbiota to form deoxycholic acid, this compound’s 22S-hydroxyl group may resist microbial modification, altering its enterohepatic circulation.

- Therapeutic Potential: No in vivo studies on this compound are reported. Comparative analyses with ursodeoxycholic acid’s anti-inflammatory effects could reveal novel applications.

Q & A

Q. What key structural and physicochemical properties of Hemulcholic acid are critical for designing biologically relevant experiments?

Methodological Answer: this compound’s stereochemistry (3α,5β,7α,22S configuration), hydroxyl group positioning, and molecular weight (408.57 g/mol) influence solubility, membrane permeability, and receptor interactions. Prioritize assays like partition coefficient (logP) measurements and computational solubility modeling to assess bioavailability. Structural validation via X-ray crystallography or NMR is essential to confirm stereochemical fidelity, as misconfiguration can invalidate activity studies .

Q. Which analytical techniques are most robust for characterizing this compound’s purity and stereochemical identity?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral columns can resolve stereoisomers, while tandem mass spectrometry (LC-MS/MS) quantifies purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying hydroxyl group positions and stereocenters. Cross-validate results with synthetic standards and reference spectral libraries to minimize analytical bias .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Methodological Answer: Use polarity-based solvent systems (e.g., ethanol-water gradients) to maximize yield while preserving structural integrity. Post-extraction, employ silica gel chromatography for preliminary purification, followed by recrystallization in non-polar solvents. Validate purity at each step via thin-layer chromatography (TLC) and compare retention factors () against authenticated standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Conduct systematic reviews (PRISMA guidelines ) to evaluate variables like dose ranges, cell lines, or animal models. Meta-analyses should stratify data by assay type (e.g., in vitro vs. in vivo) and control for batch-to-batch compound variability. Use multivariate regression to identify confounding factors, such as solvent carriers affecting bioavailability .

Q. How can in silico modeling improve the prediction of this compound’s metabolic pathways and target interactions?

Methodological Answer: Apply molecular docking tools (e.g., AutoDock Vina) to simulate binding affinities with cytochrome P450 enzymes or target receptors. Validate predictions using QSAR models trained on structurally similar bile acids. Cross-reference results with metabolomics databases (e.g., HMDB) to identify probable Phase I/II metabolites .

Q. What experimental designs mitigate stereochemical degradation during this compound synthesis?

Methodological Answer: Implement asymmetric synthesis protocols with chiral catalysts (e.g., Sharpless epoxidation) to preserve stereocenters. Monitor reaction progress via real-time NMR or circular dichroism (CD) spectroscopy. For solid-phase synthesis, optimize protecting groups (e.g., tert-butyldimethylsilyl ethers) to prevent hydroxyl group oxidation .

Q. How should dose-response studies be structured to evaluate this compound’s therapeutic window and off-target effects?

Methodological Answer: Use a staggered dosing regimen in preclinical models, integrating pharmacokinetic (PK) parameters like and AUC. Pair in vitro toxicity screens (e.g., mitochondrial membrane potential assays) with transcriptomic profiling to identify off-target pathways. Apply Hill slope analysis to differentiate efficacy thresholds from cytotoxic ranges .

Methodological Best Practices

- Data Reproducibility : Document synthesis and purification steps in triplicate, adhering to Beilstein Journal guidelines for experimental rigor .

- Systematic Reviews : Follow PRISMA checklists to ensure transparency in literature screening and data extraction .

- Computational Validation : Cross-verify in silico predictions with experimental IC values or crystallographic binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.